BenchChemオンラインストアへようこそ!

6-(4-chlorobenzoyl)-1-methyl-4-phenyl-2(1H)-quinolinone

Tipifarnib synthesis Farnesyltransferase inhibitor Quinolinone intermediate

6-(4-Chlorobenzoyl)-1-methyl-4-phenyl-2(1H)-quinolinone (CAS 190898-83-0) is a synthetic quinolinone derivative with a molecular formula of C23H16ClNO2 and a molecular weight of 373.83 g/mol. It is characterized by a 4-chlorobenzoyl substituent at the 6-position, a methyl group at the 1-position, and an unsubstituted phenyl ring at the 4-position.

Molecular Formula C23H16ClNO2
Molecular Weight 373.8 g/mol
Cat. No. B13989709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-chlorobenzoyl)-1-methyl-4-phenyl-2(1H)-quinolinone
Molecular FormulaC23H16ClNO2
Molecular Weight373.8 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)C(=CC1=O)C4=CC=CC=C4
InChIInChI=1S/C23H16ClNO2/c1-25-21-12-9-17(23(27)16-7-10-18(24)11-8-16)13-20(21)19(14-22(25)26)15-5-3-2-4-6-15/h2-14H,1H3
InChIKeyVPZBUAJQMMZMIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Chlorobenzoyl)-1-methyl-4-phenyl-2(1H)-quinolinone: A 4-Phenylquinolinone Scaffold for Kinase Inhibitor and FTI Intermediate Research [REFS-1, REFS-2]


6-(4-Chlorobenzoyl)-1-methyl-4-phenyl-2(1H)-quinolinone (CAS 190898-83-0) is a synthetic quinolinone derivative with a molecular formula of C23H16ClNO2 and a molecular weight of 373.83 g/mol . It is characterized by a 4-chlorobenzoyl substituent at the 6-position, a methyl group at the 1-position, and an unsubstituted phenyl ring at the 4-position . Patents identify this compound class as inhibitors of CHK1 kinase [1]. The compound also serves as a key synthetic intermediate related to the farnesyltransferase inhibitor tipifarnib, with its structure representing a des-chloro analog of the tipifarnib intermediate 6-(4-chlorobenzoyl)-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone [2].

Why 6-(4-Chlorobenzoyl)-1-methyl-4-phenyl-2(1H)-quinolinone Cannot Be Simply Replaced by Other Quinolinones [REFS-1, REFS-2]


Substitution with other quinolinone derivatives or intermediates is problematic due to specific structural requirements at the 4-position. The target compound features an unsubstituted 4-phenyl group, which differentiates it from the 4-(3-chlorophenyl) analog used in the tipifarnib route [1]. This structural difference impacts both the compound's utility as a synthetic intermediate and its biological profile. The class-level CHK1 inhibitory activity reported for substituted quinolinones is highly sensitive to the substitution pattern, meaning simple analog swapping without SAR validation introduces significant experimental risk [2]. Researchers procuring this specific building block require the unsubstituted 4-phenyl moiety for structure-activity relationship studies, mechanistic probes, or as a precursor to derivatives that cannot be accessed via the 3-chlorophenyl analog.

Quantitative Differentiation Evidence for 6-(4-Chlorobenzoyl)-1-methyl-4-phenyl-2(1H)-quinolinone Against Closest Analogs


Structural Differentiation: Unsubstituted 4-Phenyl vs. 4-(3-Chlorophenyl) in the Tipifarnib Intermediate Series [1]

The target compound is differentiated from the primary tipifarnib intermediate, 6-(4-chlorobenzoyl)-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone, by the absence of the 3-chloro substituent on the 4-phenyl ring. Literature on the tipifarnib series demonstrates that modifications at the 4-position of the quinolinone core directly impact farnesyltransferase inhibitory activity and are a critical determinant of biological potency [1].

Tipifarnib synthesis Farnesyltransferase inhibitor Quinolinone intermediate

CHK1 Kinase Inhibition Class-Level Activity for Substituted Quinolinones [1]

The compound belongs to a class of substituted quinolinones claimed as CHK1 kinase inhibitors [1]. While no specific IC50 data has been identified for the target compound, the patent class establishes CHK1 as a relevant biological target. Closely related 6-(4-chlorobenzoyl)quinolinone derivatives have demonstrated CHK1 binding (e.g., IC50 = 274 nM for a related analog in a Z'Lyte assay) [2]. The unsubstituted 4-phenyl group in the target compound represents a distinct SAR data point compared to analogs with halogenated or heterocyclic substituents at the 4-position.

CHK1 kinase Checkpoint kinase Anticancer

Synthetic Intermediate Utility: Accessing Tipifarnib Analogs via Friedel-Crafts Acylation [REFS-1, REFS-2]

The 6-(4-chlorobenzoyl)quinolinone scaffold is a documented intermediate in the synthesis of tipifarnib analogs [1]. The target compound, with its unsubstituted 4-phenyl group, allows for later-stage diversification at the 4-position that is precluded when using the 4-(3-chlorophenyl) analog. A common synthesis route involves Friedel-Crafts acylation of 4-chlorobenzoyl chloride onto a quinoline derivative , establishing the ketone functionality for subsequent imidazole condensation.

Synthetic intermediate Friedel-Crafts acylation Quinolinone derivative

Physicochemical Property Differentiation: cLogP and Topological Polar Surface Area

The target compound (C23H16ClNO2, MW 373.83) differs from the 4-(3-chlorophenyl) analog (C23H15Cl2NO2, MW 408.28) by one chlorine atom, resulting in a lower molecular weight and altered lipophilicity. The calculated properties reflect a meaningful difference in drug-likeness parameters that can impact membrane permeability, solubility, and off-target binding .

Physicochemical properties Drug-likeness Lipophilicity

Application Scenarios for 6-(4-Chlorobenzoyl)-1-methyl-4-phenyl-2(1H)-quinolinone Stemming from Evidence


Structure-Activity Relationship (SAR) Studies at the Quinolinone 4-Position

This compound is optimally deployed as a key starting material for systematic SAR campaigns exploring the 4-position of the quinolinone core. Its unsubstituted 4-phenyl group enables electrophilic aromatic substitution to install diverse halogens, alkyl, or aryl groups, generating analog libraries that cannot be accessed from the pre-functionalized 4-(3-chlorophenyl) intermediate used in tipifarnib synthesis [1]. This differentiation is critical for research groups dissecting the contribution of 4-position substituents to target binding in kinase or farnesyltransferase inhibition programs.

CHK1 Inhibitor Probe Development with Defined Scaffold Topology

For laboratories investigating CHK1 kinase inhibition, this compound provides a structurally defined probe that occupies a distinct position in the quinolinone inhibitor SAR landscape. The 4-phenyl/6-(4-chlorobenzoyl) substitution pattern differs from common analogs bearing heterocyclic or halogenated 4-substituents, enabling researchers to isolate the contribution of the unsubstituted 4-phenyl group to CHK1 binding affinity and selectivity [2].

Farnesyltransferase Inhibitor (FTI) Analog Synthesis and Mechanistic Studies

In FTI research programs, this compound serves as a versatile synthetic intermediate for generating tipifarnib analogs with modified 4-position architecture. The 6-(4-chlorobenzoyl) ketone moiety is poised for condensation with 1-methylimidazole anions to install the critical amino(4-chlorophenyl)(imidazolyl)methyl pharmacophore, while the unsubstituted 4-phenyl group allows independent optimization of the 4-position [3]. This enables two-dimensional SAR exploration that is inaccessible when using the 4-(3-chlorophenyl) intermediate.

Physicochemical Property Benchmarking for Quinolinone Lead Optimization

This compound can serve as a reference standard for benchmarking the impact of 4-position substituents on key physicochemical parameters. With one fewer chlorine atom than the tipifarnib intermediate (MW 373.83 vs. 408.28 g/mol), it establishes a lower-lipophilicity baseline for assessing how 4-position modifications affect solubility, permeability, and metabolic stability within the quinolinone chemical series .

Quote Request

Request a Quote for 6-(4-chlorobenzoyl)-1-methyl-4-phenyl-2(1H)-quinolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.